molecular formula C19H18F2N2O4S B2665529 2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1060190-12-6

2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B2665529
CAS No.: 1060190-12-6
M. Wt: 408.42
InChI Key: AOLCZTYOQFPXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed for research applications only. This molecule incorporates a 2,5-difluorobenzenesulfonamide group, a privileged structure in the development of potent enzyme inhibitors. Scientific literature indicates that benzenesulfonamide derivatives are frequently investigated as key pharmacophores in the inhibition of various kinases and other cellular targets, such as components of the PI3K/mTOR pathway, which is a central regulator of cell growth and survival and is often dysregulated in cancers . The indoline scaffold, further functionalized with a tetrahydrofuran carbonyl group, is another significant structural feature. Indole and its saturated derivatives are recognized as versatile scaffolds with a broad spectrum of biological activities. Research has shown that indole-based compounds can exhibit antiviral, anti-inflammatory, and anticancer properties, making them a common focus in the synthesis of new therapeutic candidates . The specific combination of these moieties in a single molecule suggests potential for targeted biological activity. Researchers may explore this compound as a potential inhibitor of specific protein-protein interactions or enzymatic pathways involved in oncogenesis, inflammatory processes, or neurodegenerative diseases . Its mechanism of action is hypothesized to involve high-affinity binding to specific receptors or enzymes, potentially disrupting downstream signaling cascades. This product is intended for non-clinical research, including in vitro binding assays, cell-based viability studies, and as a starting point for the rational design of novel bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-difluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O4S/c20-13-4-6-15(21)18(10-13)28(25,26)22-14-5-3-12-7-8-23(16(12)11-14)19(24)17-2-1-9-27-17/h3-6,10-11,17,22H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLCZTYOQFPXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the indole or benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted indole or benzene derivatives.

Scientific Research Applications

2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Differences and Implications :

  • Sulfonamide vs.
  • Indoline vs. Indole : Saturation of the indole ring (indoline) in the target compound may reduce planarity and alter binding kinetics compared to aromatic indole derivatives.
  • Substituent Effects: The tetrahydrofuran-2-carbonyl group in the target may improve solubility in polar solvents compared to benzophenone-containing analogs, which are more lipophilic .

Comparison with Sulfonylurea Herbicides ()

Sulfonylureas like triflusulfuron methyl and metsulfuron methyl share a sulfonamide moiety but differ significantly in scaffold and application:

Property Target Compound Triflusulfuron Methyl Metsulfuron Methyl
Core Structure Benzenesulfonamide with indoline Triazine-sulfonylurea Triazine-sulfonylurea
Functional Group Sulfonamide (-SO₂NH-) Sulfonylurea (-SO₂NHCONH-) Sulfonylurea (-SO₂NHCONH-)
Key Substituents 2,5-Difluorobenzene; tetrahydrofuran-carbonyl Trifluoroethoxy; dimethylamino-triazine Methoxy; methyl-triazine
Application Hypothesized medicinal use Herbicide (inhibits acetolactate synthase) Herbicide (inhibits acetolactate synthase)

Key Differences and Implications :

  • Scaffold Diversity : The target’s indoline-benzenesulfonamide structure contrasts with the triazine-sulfonylurea backbone of herbicides, suggesting divergent biological targets.
  • Fluorine Content: The target’s difluorobenzene may enhance blood-brain barrier penetration compared to non-fluorinated sulfonylureas, which are optimized for plant enzyme inhibition .

Research Findings and Hypothetical Insights

  • Activity Prediction : The target’s fluorinated sulfonamide and indoline groups may confer selectivity for human kinases (e.g., VEGFR or EGFR) over the plant enzyme targets of sulfonylureas .
  • Synthetic Challenges: The tetrahydrofuran-carbonyl group in the target compound could complicate synthesis compared to simpler benzophenone derivatives, requiring specialized coupling reagents or protecting-group strategies .

Biological Activity

2,5-Difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a synthetic organic compound belonging to the class of indole derivatives. This compound exhibits a complex structure that integrates multiple functional groups, including a benzenesulfonamide moiety and a tetrahydrofuran carbonyl substituent. Its unique chemical properties suggest significant potential for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Difluorinated aromatic system : Enhances chemical stability and biological activity.
  • Tetrahydrofuran ring : Provides unique steric and electronic properties that influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The binding affinity to these targets can lead to various effects, including:

  • Inhibition of cell proliferation
  • Induction of apoptosis in cancer cells

Molecular docking studies indicate favorable binding interactions with proteins associated with metabolic pathways and inflammation, suggesting its role as a potential therapeutic agent in cancer treatment and other diseases .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties :
    • Demonstrated potential to inhibit the growth of various cancer cell lines.
    • Induces apoptosis in engineered lymphoma cells dependent on specific anti-apoptotic proteins .
  • Antimicrobial Activity :
    • Exhibits activity against bacterial strains, showcasing its potential as an antimicrobial agent .
  • Enzyme Inhibition :
    • Interacts with enzymes involved in metabolic pathways, potentially modulating their activity .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructureKey Features
2-Chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamideStructureContains a chloro group instead of difluorination
SulfanilamideStructureA classic sulfonamide antibiotic
Indole-3-acetic acidStructureA plant hormone with an indole structure

The combination of difluorination and the tetrahydrofuran carbonyl moiety may enhance its pharmacological profile compared to these similar compounds by improving solubility, stability, and selectivity towards biological targets .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity Study :
    • Conducted on three human lung cancer cell lines (A549, HCC827, NCI-H358).
    • Results indicated significant cytotoxicity and inhibition of cell proliferation in both 2D and 3D culture models .
  • Antimicrobial Efficacy :
    • Evaluated against various bacterial strains.
    • Showed promising results indicating its potential as a new antimicrobial agent .

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